Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate
Description
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 5. This moiety is linked to a benzene ring at position 2, which is esterified with an ethyl group. The chlorine substituent enhances electronic properties and metabolic stability, while the benzene-carboxylate group may influence binding affinity and solubility.
Properties
IUPAC Name |
ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-2-21-16(20)13-6-4-3-5-12(13)14-10-19-9-11(17)7-8-15(19)18-14/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXLVAJLSACWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate typically involves the reaction of 2-aminopyridine with ethyl 2-bromo-6-chlorobenzoate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. This inhibition can result in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Halogen Substitution Variations
Halogen substituents on the imidazo[1,2-a]pyridine ring significantly alter molecular properties. Key examples include:
Key Findings :
Ester Group Modifications
The position and nature of ester groups influence physicochemical properties:
Key Findings :
- Esterification on a benzene ring (e.g., Zolpidem analog) reduces solubility (0.08 g/L) compared to aliphatic esters, likely due to increased hydrophobicity .
- The dimethylamino group in Zolpidem derivatives increases logP (3.117), suggesting enhanced membrane permeability .
Heterocyclic Ring Modifications
Replacing the imidazo[1,2-a]pyridine core with pyridazine alters electronic and steric profiles:
Key Findings :
- Pyridazine analogs exhibit similar molecular weights but distinct boiling points (227.1°C), suggesting differences in volatility and intermolecular interactions .
Complex Derivatives with Additional Functional Groups
Piperidine and dimethylamino substituents introduce new pharmacological dimensions:
Key Findings :
- Dimethylamino groups enhance basicity and interaction with biological targets, as seen in Zolpidem analogs .
Biological Activity
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate (CAS No. 900015-03-4) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 300.74 g/mol
- IUPAC Name : this compound
The presence of the chlorine atom in its structure is significant as it can influence both the reactivity and biological activity of the compound.
Synthesis Methods
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-aminopyridine and ethyl 2-bromo-6-chlorobenzoate under basic conditions. This reaction leads to the formation of the imidazo[1,2-a]pyridine ring through cyclization.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings highlight the potential of this compound as a therapeutic agent in cancer treatment.
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated imidazopyridines to understand its unique properties better:
| Compound | Halogen | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|---|
| Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate | Bromine | 64 µg/mL | 25 µM |
| Ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate | Fluorine | 128 µg/mL | 30 µM |
| This compound | Chlorine | 32 µg/mL | 15 µM |
The data indicates that the chlorine substituent may enhance both antimicrobial and anticancer activities compared to bromine and fluorine analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
